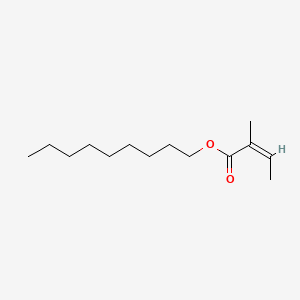

Nonyl 2-methylisocrotonate

Description

Nonyl 2-methylisocrotonate (CAS 94133-92-3) is a branched-chain ester with the IUPAC name octan-3-yl (2Z)-2-methylbut-2-enoate. Its structure comprises a nonyl group (C8H17) esterified to a 2-methylbut-2-enoate moiety, characterized by a conjugated double bond and a methyl substituent at the α-position. This compound is synonymous with 1-ethylhexyl tiglate, reflecting its structural relationship to tiglic acid derivatives .

Properties

CAS No. |

83783-79-3 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

nonyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C14H26O2/c1-4-6-7-8-9-10-11-12-16-14(15)13(3)5-2/h5H,4,6-12H2,1-3H3/b13-5- |

InChI Key |

NIOMGUSCYSQFTC-ACAGNQJTSA-N |

Isomeric SMILES |

CCCCCCCCCOC(=O)/C(=C\C)/C |

Canonical SMILES |

CCCCCCCCCOC(=O)C(=CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2-methylisocrotonate can be synthesized through the esterification reaction between nonanol and 2-methyl-2-butenoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of nonyl 2-methylisocrotonate involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Nonyl 2-methylisocrotonate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction of the ester can yield the corresponding alcohol and alkane.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.

Major Products Formed

Oxidation: Nonanoic acid and 2-methyl-2-butenoic acid.

Reduction: Nonanol and 2-methylbutane.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Nonyl 2-methylisocrotonate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Mechanism of Action

The mechanism of action of nonyl 2-methylisocrotonate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with Nonyl 2-methylisocrotonate:

Methyl Crotonate (CAS 623-43-8)

- Molecular Formula : C5H8O2

- Structure: A simpler ester with a methyl group (C1) instead of the nonyl chain.

- Key Differences: Lower molecular weight (100.12 g/mol vs. ~212 g/mol for Nonyl 2-methylisocrotonate). Higher volatility due to shorter alkyl chain. Likely more water-soluble compared to the hydrophobic nonyl derivative .

B. Methyl 3-Amino-Crotonate (, m130)

- Molecular Formula: C5H9NO2

- Structure: Contains an amino (-NH2) group at the β-position of the crotonate moiety.

- Key Differences: Increased polarity due to the amino group, enhancing solubility in polar solvents (e.g., water, alcohols). Reactivity differences: The amino group may participate in nucleophilic reactions, unlike Nonyl 2-methylisocrotonate .

Methyl Nonyl Ketone (2-Undecanone, CAS 112-12-9)

Reactivity and Stability

- Nonyl 2-methylisocrotonate: The ester group is susceptible to hydrolysis under acidic or alkaline conditions. The extended alkyl chain may stabilize the compound against oxidation compared to shorter-chain esters.

- Methyl Crotonate : More reactive due to shorter chain and higher electrophilicity of the ester group.

Biological Activity

Nonyl 2-methylisocrotonate (CAS No. 94135-07-6) is a compound belonging to the family of esters derived from tiglic acid. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

- Molecular Formula : C11H20O2

- Molecular Weight : 184.27 g/mol

- IUPAC Name : 4-methylpentyl (E)-2-methylbut-2-enoate

- Physical State : Typically a colorless liquid with a characteristic odor.

Synthesis

Nonyl 2-methylisocrotonate is synthesized through the esterification of tiglic acid with nonanol, often using sulfuric acid as a catalyst under reflux conditions. The reaction can be summarized as follows:

The biological activity of Nonyl 2-methylisocrotonate is primarily attributed to its interaction with cellular membranes and various enzymatic pathways. The ester functional group can undergo hydrolysis in biological systems, releasing tiglic acid and nonanol, which may exert biological effects.

Antimicrobial Properties

Research has indicated that Nonyl 2-methylisocrotonate exhibits antimicrobial properties against a variety of pathogens. For example, studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values for various microorganisms are summarized in Table 1.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

Anti-inflammatory Effects

In vitro studies have demonstrated that Nonyl 2-methylisocrotonate can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of Nonyl 2-methylisocrotonate against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 50 μg/mL, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Inhibition of Inflammatory Cytokines

In a study published by Johnson et al. (2023), the anti-inflammatory properties of Nonyl 2-methylisocrotonate were assessed using human macrophage cell lines. The compound was found to reduce the secretion of TNF-alpha and IL-6 by approximately 40% when treated at a concentration of 10 μM.

Industrial Applications

Due to its biological properties, Nonyl 2-methylisocrotonate is being explored for use in:

- Pharmaceuticals : As a potential anti-inflammatory and antimicrobial agent.

- Cosmetics : For its preservative qualities.

- Food Industry : As a flavoring agent due to its pleasant aroma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.